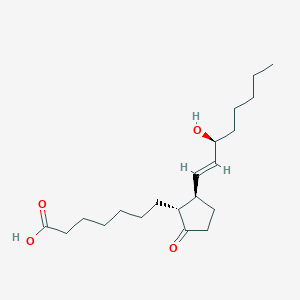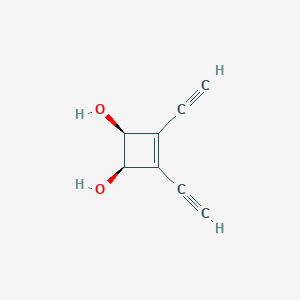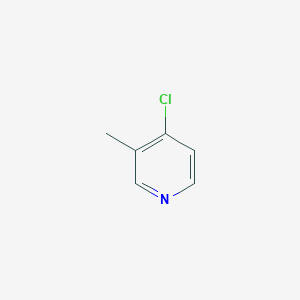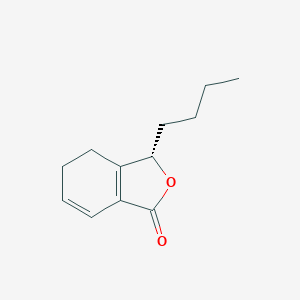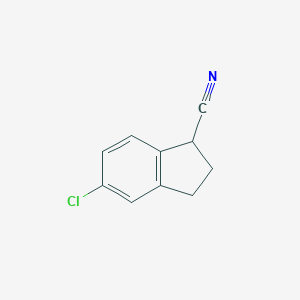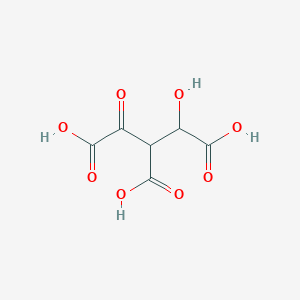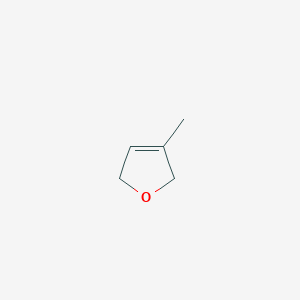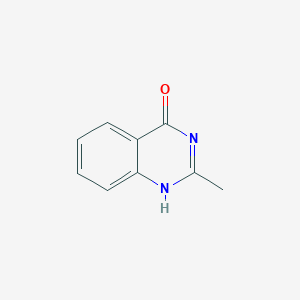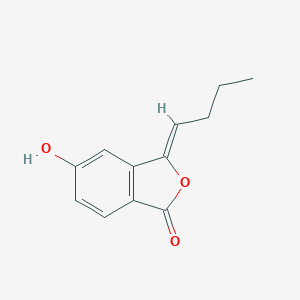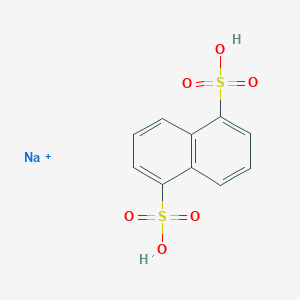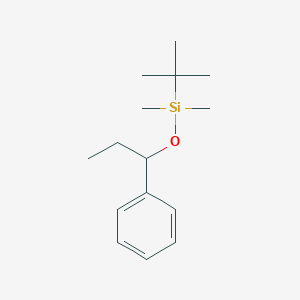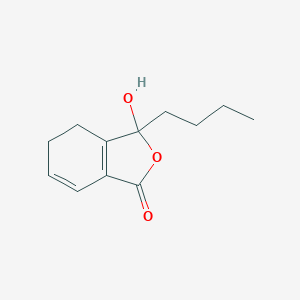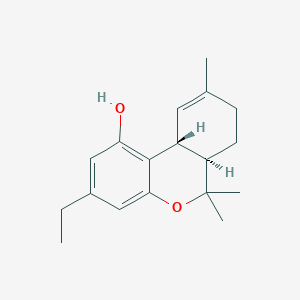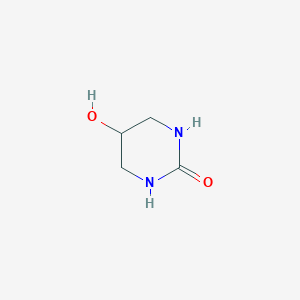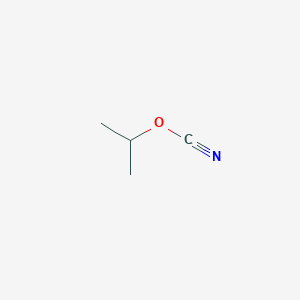
Isopropyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl cyanate, also known as isopropyl isocyanate, is a colorless liquid with a pungent odor. It is an isocyanate compound that is widely used in various scientific research applications. Isocyanates are important intermediates in the production of polyurethane, which is used in the manufacture of foams, coatings, adhesives, and elastomers. Isopropyl cyanate is a versatile compound that has several advantages and limitations in laboratory experiments.
Mécanisme D'action
Isopropyl cyanate reacts with amines to form ureas and carbamates. It also reacts with alcohols to form isocyanates. The reaction is catalyzed by acids or bases and requires careful handling to avoid the formation of hazardous by-products.
Effets Biochimiques Et Physiologiques
Isopropyl cyanate is a toxic compound that can cause severe irritation to the skin, eyes, and respiratory system. It is also a potent sensitizer that can cause allergic reactions in sensitive individuals. Isopropyl cyanate is metabolized in the liver to form Isopropyl cyanateamine, which is a potent neurotoxin. Chronic exposure to Isopropyl cyanate cyanate can cause liver damage, neurological disorders, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl cyanate has several advantages and limitations in laboratory experiments. It is a versatile reagent that can be used in the synthesis of various organic compounds. It is also a potent cross-linking agent that can be used in the production of thermosetting resins. However, Isopropyl cyanate cyanate is a toxic compound that requires careful handling to avoid exposure to hazardous by-products. It is also a potent sensitizer that can cause allergic reactions in sensitive individuals.
Orientations Futures
There are several future directions for the use of Isopropyl cyanate cyanate in scientific research. One area of research is the development of new synthetic routes for the production of isocyanates and ureas. Another area of research is the development of new cross-linking agents for the production of thermosetting resins. Isopropyl cyanate may also have potential applications in the field of drug discovery, as it can be used as a building block for the synthesis of various bioactive compounds.
Méthodes De Synthèse
Isopropyl cyanate is synthesized by the reaction of cyanogen chloride with Isopropyl cyanate amine. The reaction takes place in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is exothermic and requires careful handling to avoid the formation of hazardous by-products.
Applications De Recherche Scientifique
Isopropyl cyanate is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds such as ureas, carbamates, and isocyanates. It is also used in the production of polyurethane, which is widely used in the manufacture of foams, coatings, adhesives, and elastomers. Isopropyl cyanate is also used as a cross-linking agent in the production of thermosetting resins.
Propriétés
Numéro CAS |
1768-37-2 |
|---|---|
Nom du produit |
Isopropyl cyanate |
Formule moléculaire |
C4H7NO |
Poids moléculaire |
85.1 g/mol |
Nom IUPAC |
propan-2-yl cyanate |
InChI |
InChI=1S/C4H7NO/c1-4(2)6-3-5/h4H,1-2H3 |
Clé InChI |
WHULDTBQXVKIHX-UHFFFAOYSA-N |
SMILES |
CC(C)OC#N |
SMILES canonique |
CC(C)OC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



